(E)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utilization in Chemical Reactions
- A study explored the synthesis of various heterocycles, including pyrimidine, pyrazole, isoxazole, and triazine derivatives, using (E)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide and similar compounds as key intermediates. These synthesized products were evaluated as antimicrobial agents (Sraa Abu-Melha, 2013).
Medicinal Chemistry and Antitumor Activity
- A 2019 study focused on the synthesis of novel pyrimidinopyrazole derivatives using this compound. These compounds showed significant in vitro antitumor activity against HepG2 cell lines. The study also included molecular docking and Density Functional Theory (DFT) studies to assess the molecular structure and stability (Asmaa M. Fahim, M. S. Elshikh, & N. M. Darwish, 2019).
Biochemical Studies and Fluorescence Binding
- In a study, novel p-hydroxycinnamic acid amides were synthesized, including derivatives of this compound. The interactions of these compounds with bovine serum albumin (BSA) were investigated through fluorescence and UV–vis spectral studies, providing insights into the binding mechanisms and thermodynamic parameters of these interactions (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).
Green Chemistry and Fungal Biotransformation
- A study in 2019 reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a derivative of the compound , under microwave radiation. It also detailed the use of marine and terrestrial-derived fungi for the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, highlighting the potential of biotransformation in green chemistry (D. E. Jimenez, J. C. Barreiro, Fernando M Dos Santos, S. P. de Vasconcellos, A. Porto, & J. Batista, 2019).
Antioxidant Activities
- The synthesis of novel indane-amide substituted derivatives of this compound was explored in a study. These compounds were investigated for their antioxidant activity, revealing promising results and indicating potential applications in neuroprotective treatments (K. Mohamed & E. H. El-Sayed, 2019).
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)16-14(12-18-17(20-16)22-9-3-4-10-22)19-15(23)8-7-13-6-5-11-24-13/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,23)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTWFWBUEYTUAC-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.